Threo-DL-β-Hydroxynorvaline is a β-hydroxy-α-amino acid that has garnered attention due to its potential applications in pharmaceuticals and biochemistry. This compound is an analog of the amino acid norvaline, with a hydroxyl group at the beta position. It is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but can play significant roles in various biochemical pathways.
Threo-DL-β-Hydroxynorvaline can be sourced from natural biological systems or synthesized through various chemical and enzymatic methods. Its production is often linked to specific bacterial strains that possess the necessary enzymatic machinery for its synthesis.
Threo-DL-β-Hydroxynorvaline falls under the category of β-hydroxy-α-amino acids, which are characterized by having a hydroxyl group attached to the beta carbon relative to the amino group. This classification highlights its structural uniqueness compared to standard amino acids.
The synthesis of Threo-DL-β-Hydroxynorvaline can be achieved through several methods, including:
The enzymatic pathways often involve key enzymes such as dehydrogenases and hydroxylases, which facilitate the conversion of substrates through oxidation-reduction reactions and hydroxylation processes. Reaction conditions such as pH, temperature, and substrate concentration are critical for optimizing yields.
Threo-DL-β-Hydroxynorvaline features a molecular structure characterized by:
Threo-DL-β-Hydroxynorvaline participates in various chemical reactions typical of amino acids, including:
The reactions involving Threo-DL-β-Hydroxynorvaline are often catalyzed by specific enzymes that ensure regioselectivity and stereoselectivity. For example, β-hydroxy-α-amino acids have been synthesized using tandem aldol addition-transamination reactions, showcasing their versatility in synthetic pathways .
The mechanism by which Threo-DL-β-Hydroxynorvaline exerts its biochemical effects typically involves its incorporation into metabolic pathways where it may act as a substrate or inhibitor for various enzymes:
Research indicates that β-hydroxy-α-amino acids like Threo-DL-β-Hydroxynorvaline could affect important bioactivities relevant in pharmaceutical contexts .
Threo-DL-β-Hydroxynorvaline generally appears as a white crystalline solid with good solubility in water due to its polar functional groups.
The compound exhibits typical properties associated with amino acids:
Relevant analyses such as NMR spectroscopy and mass spectrometry are often employed to confirm its structure and purity during synthesis .
Threo-DL-β-Hydroxynorvaline has several potential applications in scientific research and industry:
(S)-Serine serves as a chiral pool starting material for the synthesis of threo-DL-β-Hydroxynorvaline, leveraging its inherent L-configuration and existing β-hydroxy-α-amino acid structure. The synthetic strategy involves a one-carbon homologation at the carboxyl terminus while preserving the stereochemical integrity at the α-carbon:
Table 1: Key Steps in Serine-Based Synthesis of Threo-DL-β-Hydroxynorvaline
Synthetic Step | Reagents/Conditions | Stereochemical Outcome | Critical Control Parameters |
---|---|---|---|
Amino/Carboxyl Protection | Boc₂O, Fmoc-OSu, Cbz-Cl / Methanol, HCl | Racemization minimization | Low temperature (0°C), non-basic esterification |
Alcohol Activation | Methanesulfonyl chloride, TsCl / Base (Et₃N) | Inversion risk at α-carbon | Strict temperature control (-78°C to 0°C) |
Nucleophilic Elongation | NaCN, KCN, or TMSCN / Polar aprotic solvents (DMF, DMSO) | Epimerization risk | Anhydrous conditions, limited exposure time |
Nitrile Hydrolysis | H₂O₂/NaOH, Ba(OH)₂, or strong HCl (6M) | Preservation of threo configuration | Controlled temperature (60-80°C) |
The homologation typically proceeds through a serine aldehyde intermediate generated via controlled oxidation or from protected serinal derivatives. Nucleophilic addition of cyanide to this aldehyde is the pivotal carbon-elongation step. Crucially, this step must overcome significant challenges:
Diastereoselectivity Control: Addition to the aldehyde generates a new stereocenter at the β-position. Achieving the desired threo diastereomer (where the β-OH and α-NH₂ are anti) requires chelation control strategies. Using Lewis acidic additives (e.g., ZnI₂, MgBr₂) that coordinate with the α-amino carbonyl moiety can enhance threo selectivity by organizing the aldehyde into a defined cyclic conformation, directing nucleophile approach from the less hindered face [6].
Epimerization Minimization: The α-proton of the aldehyde intermediate is acidic, rendering it susceptible to base-catalyzed epimerization under even mildly basic conditions encountered during cyanide addition or subsequent workup. Maintaining low temperatures (-78°C to 0°C) and utilizing mild cyanide sources (e.g., TMSCN with catalytic cyanide) are essential to minimize racemization at the α-stereocenter.
Functional Group Compatibility: The nitrile group introduced during homologation serves as the precursor to the carboxylic acid. Its hydrolysis under strongly acidic (e.g., 6M HCl, reflux) or strongly basic (e.g., Ba(OH)₂, H₂O₂/NaOH) conditions must be compatible with the protective groups employed on the amino and hydroxyl functions. tert-Butyl-based protections (Boc, t-Bu esters) offer stability during nitrile hydrolysis but require acidic deprotection later.
This route provides access to the enantiomerically enriched L-threo isomer when starting from (S)-serine. Access to the D-threo enantiomer requires either the use of (R)-serine or a resolution step post-synthesis.
The construction of the β-hydroxy amino acid motif in threo-DL-β-Hydroxynorvaline can be effectively achieved via organometallic addition to α-amino carbonyl precursors, offering enhanced control over the newly formed stereocenter:
Zinc-Mediated Additions: Organozinc reagents exhibit moderate reactivity and enhanced functional group tolerance compared to Grignard or organolithium reagents. The addition of ethylzinc halides (EtZnX) to protected α-amino aldehydes derived from glycine equivalents (e.g., N-diphenylmethyleneglycinal) proceeds via a chelation-controlled transition state. Coordination of zinc to both the aldehyde oxygen and the adjacent amino carbonyl group (N-protected as an imine or oxazolidinone) locks the aldehyde conformation, favoring nucleophile approach from the si or re face to generate predominantly the threo aldol adduct. Diastereoselectivities (d.r.) typically range from 3:1 to 8:1 (threo:erythro) depending on the protecting group, solvent, and zinc counterion [6].
Boronic Ester Approaches: Chiral auxiliaries or catalysts enable highly stereoselective synthesis. Evans oxazolidinone auxiliaries attached to glycine provide a template for asymmetric aldol reactions. Deprotonation generates a boron enolate which reacts with acetaldehyde (CH₃CHO) in a highly diastereoselective manner (d.r. >19:1), installing the β-hydroxyethyl group with defined relative (anti) and absolute stereochemistry. Subsequent auxiliary removal and functional group manipulation yield enantiomerically pure L-threo-β-Hydroxynorvaline.
Catalytic Asymmetric Methods: Emerging strategies employ chiral Lewis acid catalysis or organocatalysis for the direct asymmetric synthesis of β-hydroxy-α-amino acids. For example, proline-derived catalysts can facilitate asymmetric Mannich reactions between aldehyde-derived imines (e.g., from glycolaldehyde) and acetone or other ketone donors, constructing the α-amino-β-hydroxy skeleton with good enantioselectivity. While highly efficient, scaling these catalytic methods for β-Hydroxynorvaline specifically requires further optimization.
The choice between stoichiometric organometallic additions (zinc, boron) and catalytic methods depends on the required scale, enantiomeric purity, and availability of chiral starting materials or catalysts. Organozinc additions offer practical advantages for racemic (DL) synthesis.
The final stage of synthesizing threo-DL-β-Hydroxynorvaline often requires the oxidation of an aldehyde or primary alcohol precursor to the carboxylic acid. This seemingly straightforward transformation presents specific challenges in the context of β-hydroxy amino acids:
Over-Oxidation Risks: Standard strong oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)-based reagents (Jones reagent) pose significant risks of degradation or epimerization. The β-hydroxyl group can be susceptible to oxidation to a ketone, particularly under acidic (CrO₃/H₂SO₄ - Jones) or basic (KMnO₄) conditions. Furthermore, the α-proton acidity increases upon oxidation to the carboxylic acid, raising epimerization risk if prolonged exposure to basic conditions occurs during workup.
Tempo/NaOCl Oxidation: The 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) catalyzed oxidation using sodium hypochlorite (NaOCl) as the primary oxidant is a milder and more selective alternative for converting primary alcohols to carboxylic acids. Operating under neutral to slightly basic conditions (pH 8.5-10.5, controlled by buffer) at 0-5°C, this method minimizes epimerization at the α-carbon and avoids over-oxidation of the β-hydroxyl group. Yields for converting intermediates like 5-amino-3-hydroxypentan-1-ol to β-Hydroxynorvaline using this method typically exceed 85% with excellent preservation of stereochemical integrity [5].
Nitrile Hydrolysis: As employed in the serine homologation route, hydrolysis of the nitrile group (R-CN → R-COOH) is a robust method for introducing the carboxylic acid. This proceeds without directly affecting stereocenters. However, it requires either vigorous conditions (concentrated HCl or H₂SO₄ at reflux, or strong base like NaOH/H₂O₂ at 60-80°C) which necessitate robust amino and hydroxyl protecting groups (e.g., tert-butyl carbamates or ethers, benzyl esters). Prolonged exposure to strong acid can lead to deprotection or tert-butyl carbamate cleavage, while strong base risks ester saponification and potential epimerization if the α-proton is insufficiently shielded.
Electrochemical Oxidation: A less common but promising approach involves the anodic oxidation of the aldehyde precursor. Using a controlled potential in aqueous or aqueous-organic media, aldehydes can be oxidized directly to carboxylic acids. This method offers ambient temperature conditions and avoids stoichiometric chemical oxidants, potentially reducing epimerization and side reactions. Optimization for amino acid substrates like the protected β-Hydroxynorvaline aldehyde precursor is still ongoing but shows potential for scalable and stereoselective synthesis.
The successful synthesis and manipulation of threo-DL-β-Hydroxynorvaline hinge critically on the orthogonal protection of its amino and hydroxyl groups. The choice of protecting groups impacts solubility, reactivity, stereochemical integrity, and the feasibility of specific synthetic steps like nitrile hydrolysis or organometallic additions.
Table 2: Protective Group Strategies for Threo-DL-β-Hydroxynorvaline Synthesis
Functional Group | Protective Group | Introduction Conditions | Cleavage Conditions | Key Advantages/Disadvantages | Orthogonality/Comments |
---|---|---|---|---|---|
Amino (NH₂) | tert-Butoxycarbonyl (Boc) | Boc₂O, base (aq. NaOH, Et₃N, DMAP) | Strong acid (TFA, conc. HCl) | Adv: Stability during nucleophilic additions, nitrile hydrolysis. Dis: Acid-labile, incompatible with strong acid steps before deprot. | Orthogonal to Cbz, Fmoc, alkyl esters. |
Benzyloxycarbonyl (Cbz, Z) | Cbz-Cl, base (Na₂CO₃, NaOH) | Hydrogenolysis (H₂/Pd-C), strong acid (HBr/AcOH) | Adv: Stable to mild acid/base. Dis: Hydrogenation required, incompatible with alkenes/deprotection via hydrogenation. | Orthogonal to Boc, Fmoc, t-Bu esters. | |
9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-OSu, base | Base (piperidine, morpholine ~20% in DMF) | Adv: Base-labile, stable to acid. Dis: Base sensitivity limits some reactions. | Orthogonal to Boc, Cbz, acid-labile groups. | |
Hydroxyl (OH) | tert-Butyl ether (t-Bu) | Isobutylene, strong acid catalyst (H₂SO₄) | Strong acid (TFA, conc. HCl) | Adv: High stability. Dis: Bulky, introduction can be low-yielding. | Orthogonal to esters, Cbz, Fmoc. |
Benzyl ether (Bn) | BnBr, base (NaH, Ag₂O) | Hydrogenolysis (H₂/Pd-C) | Adv: Good stability to acid/base. Dis: Requires hydrogenation. | Orthogonal to Boc, t-Bu esters. Incompatible with Cbz deprot. | |
Acetyl (Ac) | Ac₂O, base (pyridine, Et₃N) | Base (K₂CO₃/MeOH, NH₃/MeOH) | Adv: Easy introduction. Dis: Base-labile, can migrate. | Orthogonal to acid-labile groups (Boc, t-Bu). | |
Silyl ethers (TBDMS, TBDPS) | TBDMS-Cl/TBDPS-Cl, imidazole | Fluoride source (TBAF, HF.py) | Adv: Versatile, good stability profile. Dis: Sensitive to acid/base, potential for migration. | Orthogonal to hydrogenolysable groups. TBDPS more stable than TBDMS. | |
Carboxyl (COOH) | Methyl ester (OMe) | CH₂N₂, MeOH/H⁺ (cat.), DCC/MeOH | Base (LiOH, NaOH) | Adv: Simple intro/removal. Dis: Base deprotection risks α-epimerization. | Compatible with acid/base stable amino/hydroxy PG. |
tert-Butyl ester (OtBu) | Isobutylene/H⁺, Boc₂O catalysis | Strong acid (TFA, HCl) | Adv: Stable to base, removed under mild acid. Dis: Acid-labile. | Orthogonal to Fmoc, Cbz, base-labile groups. | |
Benzyl ester (OBn) | BnBr, base (DIPEA) | Hydrogenolysis (H₂/Pd-C) | Adv: Stable to acid/base. Dis: Requires hydrogenation. | Orthogonal to Boc, Fmoc. Incompatible with Cbz deprot. |
Strategic Considerations:
Orthogonality: A typical robust strategy involves Boc protection for the amino group (stable to nucleophiles, organometallics, and nitrile hydrolysis) combined with TBDMS or TBDPS protection for the β-hydroxyl group (stable to mild base/acid and compatible with Boc cleavage conditions). The carboxyl group, if present early, is often protected as a tert-butyl ester (removed with acid alongside Boc) or methyl ester (removed under conditions orthogonal to acid and hydrogenation). Alternatively, the Fmoc/allyl ester/allyl ether combination offers orthogonality via Pd⁰ deprotection and base (Fmoc removal) [3] [4].
Solubility Enhancement: Protecting groups like Boc and OtBu significantly improve solubility in organic solvents (e.g., DCM, THF, DMF), facilitating reactions like organometallic additions or chromatographic purification. This is crucial for intermediates in the synthesis of β-Hydroxynorvaline, which can be polar and poorly soluble. Groups containing tertiary amides (e.g., dimethylcarbamoyl-modified urethanes) have been explored specifically to enhance solubility in DMF during peptide synthesis steps, a consideration if β-Hydroxynorvaline is incorporated into larger structures [4].
Stereochemical Stability: Protecting groups influence the acidity of the α-proton. Electron-withdrawing amino protections (e.g., Cbz, Fmoc) increase α-proton acidity, heightening epimerization risk under basic conditions during steps like ester hydrolysis or nucleophilic displacements on activated hydroxyl groups (mesylates/tosylates). Alkyl-based carbamates (Boc) or amide protections (Ac, trifluoroacetyl) reduce this acidity and offer better stability during manipulations. Similarly, protecting the β-hydroxyl as an ether (Bn, tBu, TBDMS) is generally safer against base-induced elimination or oxidation than ester protections (Ac, Bz).
Deprotection Sequence: The order of deprotection is critical. Acid-labile groups (Boc, t-Bu ester, t-Bu ether) are typically removed simultaneously or in sequence with acid. If the β-hydroxyl is protected as an ester (Ac, Bz), base deprotection must be performed after any acid-labile amino protections are removed to avoid generating a free amino group under basic conditions (high epimerization risk). Hydrogenolysis steps (Cbz, Bn ester, Bn ether) should be planned to avoid cleaving multiple groups prematurely if not desired.
The optimal protection scheme depends heavily on the specific synthetic route chosen. For routes involving late-stage nitrile hydrolysis under harsh conditions or organometallic additions, Boc for N⁺H₂ and TBDPS for OH, with the carboxyl group generated last or protected as a robust benzyl ester (cleaved later by hydrogenation), often provides the best compromise of stability, orthogonality, and ease of deprotection.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3